molecular formula C4H9N5O B2872039 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol CAS No. 147751-28-8

2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol

Cat. No.: B2872039
CAS No.: 147751-28-8
M. Wt: 143.15
InChI Key: DWDAHUISFBDIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest in various fields of chemistry and biology due to its unique structure and potential applications. It is characterized by the presence of an amino group attached to the triazole ring and an ethanol moiety, which imparts specific chemical properties and reactivity.

Mechanism of Action

Mode of Action

The mode of action of 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol is currently unknown due to the lack of specific studies on this compound. It is known that the compound has a high solubility in water , which may influence its interaction with its targets.

Biochemical Pathways

The compound is often used as a precursor in the synthesis of pesticides and glyphosate, a broad-spectrum herbicide . This suggests that it may interact with biochemical pathways related to these substances.

Pharmacokinetics

Its high solubility in water suggests that it may have good bioavailability

Result of Action

Given its use as a precursor in the synthesis of pesticides and glyphosate , it may have effects on cellular processes related to these substances.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its high solubility in water suggests that it may be more effective in aqueous environments. Additionally, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-amino-1H-1,2,4-triazole with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Another method involves the use of aminoguanidine hydrochloride and ethylene glycol. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired triazole derivative . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability . Additionally, the use of microwave irradiation has been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.

    Substitution: The amino group on the triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol is unique due to the presence of both an amino group and an ethanol moiety, which imparts specific chemical properties and reactivity. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5O/c5-3-7-4(9-8-3)6-1-2-10/h10H,1-2H2,(H4,5,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDAHUISFBDIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC1=NNC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.